(1-Bromo-2,2-difluorocyclopropyl)methanol
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Overview
Description
(1-Bromo-2,2-difluorocyclopropyl)methanol is a chemical compound with the molecular formula C4H5BrF2O and a molecular weight of 186.98 g/mol It is characterized by the presence of a bromine atom, two fluorine atoms, and a hydroxyl group attached to a cyclopropyl ring
Preparation Methods
The synthesis of (1-Bromo-2,2-difluorocyclopropyl)methanol typically involves the reaction of 2,2-difluorocyclopropylmethanol with a brominating agent such as N-bromosuccinimide (NBS) under specific reaction conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
(1-Bromo-2,2-difluorocyclopropyl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohol or alkane derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Bromo-2,2-difluorocyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Bromo-2,2-difluorocyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and fluorine atoms in the cyclopropyl ring can influence the compound’s reactivity and binding affinity to these targets. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
(1-Bromo-2,2-difluorocyclopropyl)methanol can be compared with other similar compounds, such as:
2,2-Difluorocyclopropanemethanol: Lacks the bromine atom, leading to different reactivity and applications.
1-Bromo-2-fluorocyclopropylmethanol:
1-Bromo-2,2-dichlorocyclopropylmethanol: Substitutes fluorine atoms with chlorine, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
(1-bromo-2,2-difluorocyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O/c5-3(2-8)1-4(3,6)7/h8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKGIDZLMFLKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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